

Application Notes and Protocols for Zidovudined3 in Human Plasma Assays

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Compound of Interest		
Compound Name:	Zidovudine-d3	
Cat. No.:	B12424014	Get Quote

Introduction

Zidovudine (ZDV), also known as Azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) fundamental to the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] As a thymidine analog, ZDV inhibits the HIV reverse transcriptase enzyme, which is crucial for viral replication.[3] Effective therapeutic drug monitoring is essential to ensure ZDV concentrations are sufficient for viral suppression while minimizing dose-related toxicity. For accurate quantification of ZDV in human plasma, stable isotope-labeled internal standards (SIL-IS) are preferred in bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). **Zidovudine-d3** (ZDV-d3) serves as an ideal internal standard because it is chemically identical to ZDV but has a different mass, allowing it to mimic the analyte's behavior during sample extraction and ionization, thus correcting for matrix effects and variability.[4][5]

Zidovudine is a prodrug that requires intracellular phosphorylation to its active form, zidovudine triphosphate (ZDV-TP).[1][3][6] However, this is a minor metabolic pathway in terms of overall drug clearance.[1][7][8] The primary route of metabolism is glucuronidation in the liver to form 3'-azido-3'-deoxy-5'-O- β -D-glucopyranuronosylthymidine (GZDV), an inactive metabolite that is then excreted in the urine.[1][7][8][9] A smaller fraction of ZDV is metabolized through the reduction of its azido group to 3'-amino-3'-deoxythymidine (AMT).[7][8][10]



I. Experimental Protocol: Quantification of Zidovudine in Human Plasma using Zidovudine-d3 by LC-MS/MS

This protocol details a validated method for the sensitive and accurate determination of Zidovudine in human plasma using **Zidovudine-d3** as an internal standard.

- 1. Materials and Reagents
- Zidovudine (ZDV) analytical standard (>99.9% purity)
- Zidovudine-d3 (ZDV-IS) analytical standard (>99% purity)
- · HPLC-grade acetonitrile, methanol, and water
- Formic acid or acetic acid, LC-MS grade
- Human plasma with K2-EDTA as anticoagulant[11]
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)[4][5]
- 2. Instrumentation
- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- 3. Preparation of Standard Solutions
- Stock Solutions (1 mg/mL): Separately weigh and dissolve ZDV and ZDV-d3 in methanol to obtain 1 mg/mL primary stock solutions.
- Working Standard Solutions:
 - Prepare combined working solutions of ZDV for calibration curve (CC) standards and quality control (QC) samples by serial dilution of the ZDV stock solution with 50% methanol.



- Prepare a ZDV-d3 internal standard working solution at a concentration of 500 ng/mL by diluting the ZDV-d3 stock solution with water.[4]
- Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate ZDV working solutions to prepare CC standards and QC samples at low, medium, and high concentrations.[4][11]
- 4. Sample Preparation (Solid-Phase Extraction)
- Thaw plasma samples and vortex for 5 minutes.[11]
- To 100 μL of plasma sample, CC standard, or QC sample in a clean tube, add 50 μL of the 500 ng/mL ZDV-d3 internal standard working solution.[4]
- Vortex the mixture.
- Condition an SPE cartridge (e.g., Oasis HLB 1cc) with 1 mL of methanol followed by 1 mL of water.
- Load the plasma mixture onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject the reconstituted sample into the LC-MS/MS system.

II. LC-MS/MS Analytical Method

The following table summarizes the instrumental conditions for the analysis of Zidovudine.



Parameter	Condition
Liquid Chromatography	
HPLC Column	Phenomenex Synergi Hydro-RP (2.0 x 150 mm) or equivalent C18 column[4][5]
Mobile Phase	15% Acetonitrile and 0.1% Acetic Acid in water[4][5]
Flow Rate	0.5 mL/min[2]
Injection Volume	20 μL[11]
Column Temperature	Ambient
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)[5]
Monitored Transitions	Zidovudine (ZDV): 268/127; Zidovudine-d3 (ZDV-IS): 271/130[4][5]
Dwell Time	200 ms
Ion Source Temp.	500°C

III. Data Presentation and Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., US-FDA) to ensure its reliability for bioanalytical applications.[2][4]

Table 1: Calibration Curve and Quality Control Sample Concentrations



Sample Type	Concentration (ng/mL)
Calibration Std 1	1
Calibration Std 2	5
Calibration Std 3	15
Calibration Std 4	50
Calibration Std 5	250
Calibration Std 6	1000
Calibration Std 7	2500
Calibration Std 8	3000
LLOQ QC	1
Low QC	5
Medium QC	250
High QC	2500

LLOQ: Lower Limit of Quantification; QC: Quality Control. Concentrations are based on a typical linear range of 1-3000 ng/mL.[4][5]

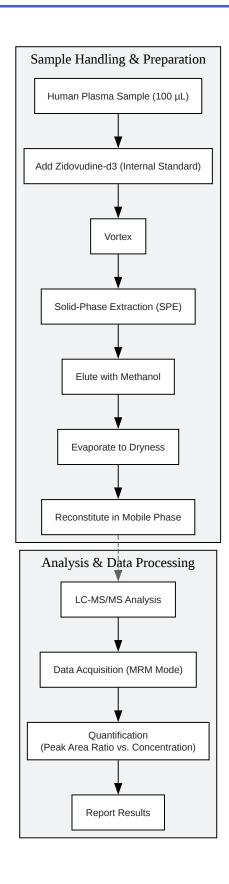
Table 2: Summary of Method Validation Parameters



Validation Parameter	Acceptance Criteria	Typical Result
Linearity (r²)	≥ 0.99	> 0.995[11]
Linear Range	-	1 - 3000 ng/mL[4][5]
LLOQ	-	1 ng/mL[4][5]
Intra-day Precision (%CV)	≤ 15% (≤ 20% for LLOQ)	≤ 10%[4][5]
Inter-day Precision (%CV)	≤ 15% (≤ 20% for LLOQ)	≤ 10%[4][5]
Accuracy (% Deviation)	Within ±15% (±20% for LLOQ)	≤ 8.3%[4][5]
Recovery	Consistent and reproducible	~92.3% for ZDV[4][5]
Matrix Effect	Consistent and reproducible	~5% suppression for ZDV[4]

IV. Visualizations





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Caption: Experimental workflow for Zidovudine plasma analysis.



Caption: Metabolic pathways of Zidovudine.

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